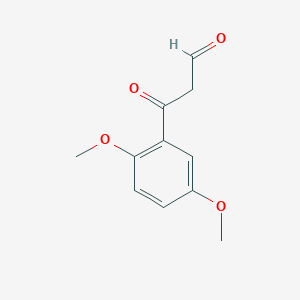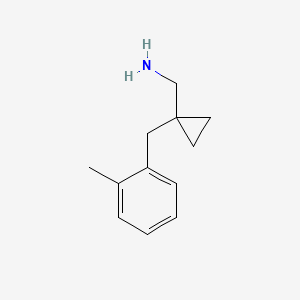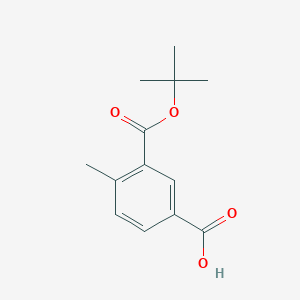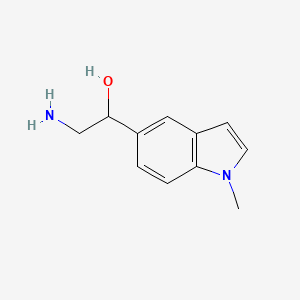![molecular formula C8H15NO B13533562 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 3-methyl-2-oxabicyclo[2.2.1]heptane.
Amination: The bicyclic precursor undergoes an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Catalysts: The use of catalysts can enhance the efficiency of the amination reaction.
Automated Purification Systems: These systems can streamline the purification process, ensuring consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as ketones or alcohols.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-{3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine: A similar compound with an additional methyl group.
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine: A structural isomer with the amine group at a different position.
Uniqueness
1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is unique due to its specific bicyclic structure and the position of the amine group
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-6-7-2-3-8(4-7,5-9)10-6/h6-7H,2-5,9H2,1H3 |
Clave InChI |
ZBTUYDJAQVWUAS-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)(O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)



![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
